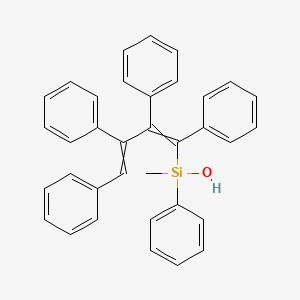
Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol is an organic compound that belongs to the class of silanols. Silanols are compounds containing a silicon atom bonded to a hydroxyl group and organic substituents. This particular compound is characterized by its complex structure, which includes a methyl group, a phenyl group, and a 1,2,3,4-tetraphenylbuta-1,3-dien-1-yl group attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol typically involves the reaction of a suitable silane precursor with a hydroxyl-containing reagent. One common method is the hydrosilylation of a 1,2,3,4-tetraphenylbuta-1,3-diene derivative with a methylphenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Reduction: The compound can be reduced to form a silane.
Substitution: The phenyl or methyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanols depending on the nucleophile used.
Scientific Research Applications
Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
Mechanism of Action
The mechanism of action of Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to the formation of hydrogen bonds and π-π stacking interactions, which can influence the compound’s reactivity and binding affinity. The pathways involved may include the activation or inhibition of specific enzymes or receptors, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylbutadiene: An organic compound used as an electroluminescent dye.
Phenylsilanol: A simpler silanol compound with a phenyl group attached to the silicon atom.
Methylphenylsilane: A silane compound with methyl and phenyl groups attached to the silicon atom.
Uniqueness
Methyl(phenyl)(1,2,3,4-tetraphenylbuta-1,3-dien-1-yl)silanol is unique due to its complex structure, which combines multiple phenyl groups and a butadiene moiety with a silanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61542-12-9 |
|---|---|
Molecular Formula |
C35H30OSi |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
hydroxy-methyl-phenyl-(1,2,3,4-tetraphenylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C35H30OSi/c1-37(36,32-25-15-6-16-26-32)35(31-23-13-5-14-24-31)34(30-21-11-4-12-22-30)33(29-19-9-3-10-20-29)27-28-17-7-2-8-18-28/h2-27,36H,1H3 |
InChI Key |
JSPDENKLVXIECD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C(=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


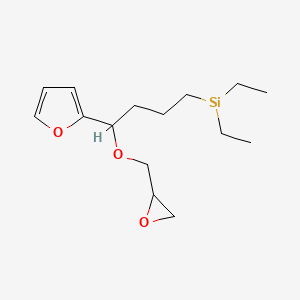
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)
![Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14581031.png)
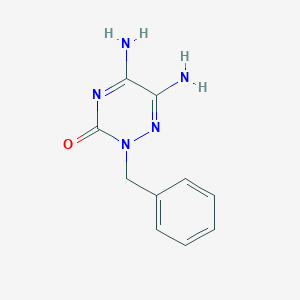
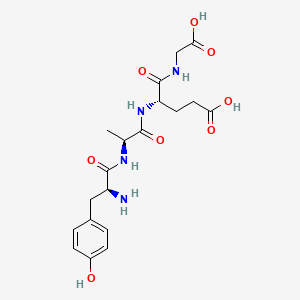
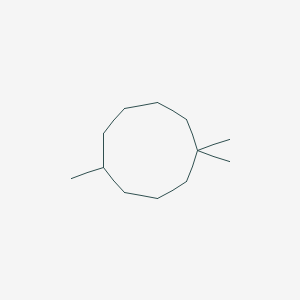
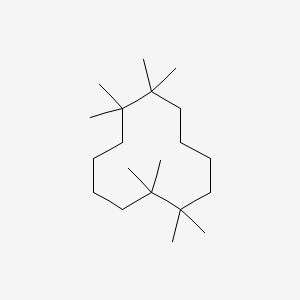
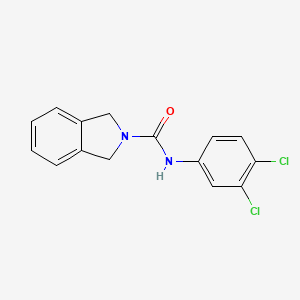
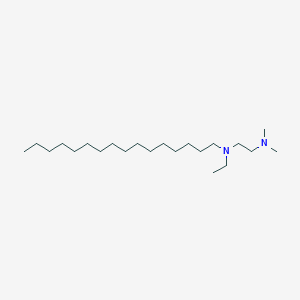
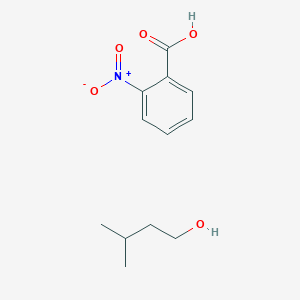
![4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14581087.png)
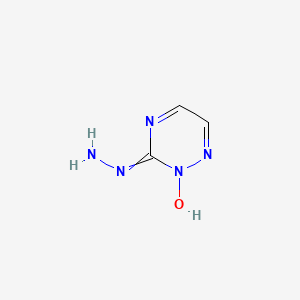
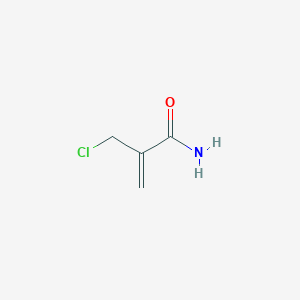
![Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane](/img/structure/B14581126.png)
